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Introduction
AZD1390 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Designed

to penetrate the blood-brain barrier, AZD1390 is under clinical investigation as a radiosensitizer

for the treatment of brain malignancies, including glioblastoma.[2][3][4] ATM orchestrates the

cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing

radiation (IR) and certain chemotherapies.[3][5] By inhibiting ATM, AZD1390 disrupts DNA

repair mechanisms and cell cycle checkpoint control, ultimately enhancing the cytotoxic effects

of radiation in cancer cells.[1][5][6] This technical guide provides an in-depth overview of the

mechanism of action of AZD1390 on cell cycle progression, supported by quantitative data,

detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Abrogation of Cell Cycle
Checkpoints
Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream

substrates to initiate cell cycle arrest, allowing time for DNA repair.[7][8] AZD1390, as an ATP-

competitive inhibitor of ATM, prevents this signaling cascade.[1] Its primary impact on cell cycle

progression, particularly when combined with IR, is the abrogation of normal checkpoint

control, leading to a G2/M phase accumulation and, in some cases, mitotic catastrophe.[5][9]
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In response to IR, ATM activation typically leads to the phosphorylation of Checkpoint Kinase 2

(Chk2) and p53.[8][10] This triggers a G1/S checkpoint, preventing cells with damaged DNA

from entering the synthesis phase. In p53-mutant cells, which are deficient in this G1/S

checkpoint, there is a greater reliance on the G2/M checkpoint for DNA repair before mitosis.

AZD1390's inhibition of ATM prevents the activation of the G2/M checkpoint, causing cells to

enter mitosis with unrepaired DNA damage.[5][11] This can result in mitotic catastrophe, a form

of cell death characterized by aberrant mitosis.[12] The radiosensitizing effect of AZD1390 is

particularly pronounced in p53-mutant tumor cells.[10][11]

Quantitative Data on Cell Cycle Progression
The following tables summarize the quantitative effects of AZD1390 on cell cycle distribution in

various cancer cell lines, primarily in combination with ionizing radiation (IR).
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Cell Line Treatment
% of Cells in G2/M
Phase

Reference

U251 (GBM) IR (5 Gy) alone 64.6% [7]

AZD1390 (30 nM) +

IR (5 Gy)
80.6% [7]

GBM43 (PDX) IR (5 Gy) alone 25.7% [7]

AZD1390 (30 nM) +

IR (5 Gy)
61.9% [7]

GBM39 (PDX) IR (5 Gy) alone 25.4% [7]

AZD1390 (30 nM) +

IR (5 Gy)
40.9% [7]

NCI-H2228 (Lung) IR (2 Gy) alone
Increase over

baseline
[10]

AZD1390 (dose-

dependent) + IR (2

Gy)

Dose-dependent

increase
[10]

SJ-DIPG7 (pHGG) IR alone
Increase over

baseline
[5]

AZD1390 + IR
Enhanced G2/M

accumulation
[5]

SU-DIPGXIII (pHGG) IR alone
Increase over

baseline
[5]

AZD1390 + IR
Enhanced G2/M

accumulation
[5]
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Cell Line Treatment
% of Cells in
Sub-G1 Phase
(Apoptosis)

Time Point Reference

NCI-H2228

(Lung)

AZD1390 (dose-

dependent) + IR

Dose-dependent

increase
48 hours [10]

Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by AZD1390 and the logical

flow of its impact on cell cycle progression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12378418/
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Response to DNA Double-Strand Breaks (DSBs)

Downstream Signaling

Cell Cycle Checkpoint Control

Ionizing Radiation

DSBs

ATM

p-ATM (Active)

AZD1390

Chk2 p53

p-Chk2 (Active)

G2/M Checkpoint Arrest

p-p53 (Active)

G1/S Checkpoint Arrest

Click to download full resolution via product page

Caption: AZD1390 inhibits ATM activation and downstream signaling.
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Caption: Logical flow of AZD1390 action leading to cell death.

Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution following treatment

with AZD1390 and/or IR.
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Cell Culture and Treatment:

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

Treat cells with the desired concentration of AZD1390 or vehicle control (e.g., DMSO) for

a specified pre-incubation period (e.g., 1 hour).

Irradiate cells with the desired dose of IR.

Incubate the cells for the desired time points (e.g., 24, 48 hours).

Cell Harvesting and Fixation:

Harvest cells by trypsinization and collect them by centrifugation.

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining and Analysis:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g.,

Propidium Iodide) and RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer. The DNA content will be used to determine

the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the

sub-G1 population indicative of apoptosis.[13][14]
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Caption: Workflow for cell cycle analysis using flow cytometry.
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Western Blotting for ATM Pathway Proteins
This protocol is for detecting the phosphorylation status of ATM and its downstream targets.

Protein Extraction:

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented

with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Clarify the lysate by centrifugation at 4°C.

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Denature protein samples by boiling in Laemmli sample buffer.

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM

Ser1981, ATM, p-Chk2 Thr68, Chk2, and a loading control like β-actin or GAPDH)

overnight at 4°C.[8][15][16]

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again with TBST.
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Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Quantify band intensities using densitometry software.[16]

Immunofluorescence for γH2AX Foci
This method is used to visualize DNA double-strand breaks.

Cell Culture and Treatment on Coverslips:

Seed cells on sterile coverslips in a multi-well plate.

Treat with AZD1390 and/or IR as described previously.

Fixation and Permeabilization:

At the desired time point, fix the cells with 4% paraformaldehyde for 15-30 minutes.[10]

Wash with PBS.

Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[10]

Staining:

Block with 5% BSA in PBS for 30-60 minutes.[10]

Incubate with a primary antibody against γH2AX overnight at 4°C.[10]

Wash with PBS.

Incubate with a fluorescently labeled secondary antibody for 1-2 hours in the dark.[12]

Wash with PBS.

Mount the coverslips on microscope slides using a mounting medium containing a nuclear

counterstain like DAPI.
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Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Capture images and count the number of γH2AX foci per nucleus to quantify the level of

DNA damage.[11]

Conclusion
AZD1390 effectively inhibits the ATM kinase, a master regulator of the DNA damage response.

This inhibition disrupts cell cycle checkpoint control, particularly the G2/M checkpoint, leading

to an accumulation of cells in the G2/M phase when combined with DNA damaging agents like

ionizing radiation. In tumor cells with compromised p53 function, this abrogation of the G2/M

checkpoint can force cells into a lethal mitotic catastrophe. The quantitative data and

experimental protocols provided in this guide offer a comprehensive resource for researchers

and drug development professionals working to further understand and leverage the

therapeutic potential of AZD1390 in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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